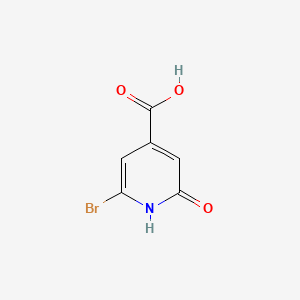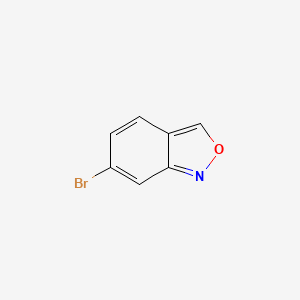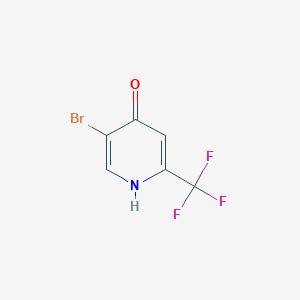
5-Bromo-2-(trifluoromethyl)pyridin-4-OL
Overview
Description
5-Bromo-2-(trifluoromethyl)pyridin-4-OL (5-Br-2-TFMP) is a novel small molecule that has recently been identified as having a wide range of potential applications in scientific research. 5-Br-2-TFMP is a brominated pyridine derivative that is relatively stable and has a low toxicity profile. 5-Br-2-TFMP has been studied in a variety of areas including organic synthesis, biochemistry, and pharmacology. Its potential applications range from being used as a drug candidate to being used as a reagent in chemical synthesis.
Scientific Research Applications
Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridin-4-OL has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its geometric structure, vibrational frequencies, and chemical shift values have been analyzed using density functional theory (DFT). This compound also exhibits non-linear optical (NLO) properties, making it interesting for optical applications (Vural & Kara, 2017).
Molecular Structures and Reaction Mechanisms
Research on bis(pyridine)-based bromonium ions, which include compounds like this compound, provides insight into their molecular structures and the mechanisms of their reactions with various acceptors. This includes the synthesis of complex compounds and the study of their reactivity (Neverov et al., 2003).
Synthesis of Novel Compounds
This chemical has been used in the synthesis of novel compounds, such as bis(trifluoromethyl) phenyl-triazole-pyridine hybrids, demonstrating its utility in creating new molecules with potential applications in various fields, including biology (Jha & Ramarao, 2017).
Functionalizations and Metalations
This compound has been utilized in the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines. These processes are crucial in the synthesis of carboxylic acids and other derivatives, expanding the compound's utility in synthetic chemistry (Cottet et al., 2004).
Synthesis of Heterocycles
The compound has been involved in the synthesis of various heterocycles, which are core structures in many biologically active compounds. This includes the synthesis of pyridine-based derivatives, illustrating the versatility of this compound in organic synthesis (Ahmad et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to interact with enzymes essential to purine metabolism .
Mode of Action
Compounds with similar structures have been observed to inhibit certain enzymes, resulting in elevated intracellular levels of specific metabolites .
Result of Action
Similar compounds have been observed to cause changes in dna and rna synthesis .
properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-2-11-5(1-4(3)12)6(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYQXVGBZRSUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277652 | |
| Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196156-74-7 | |
| Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)
![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)
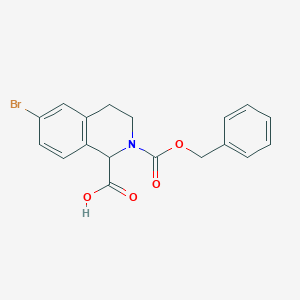
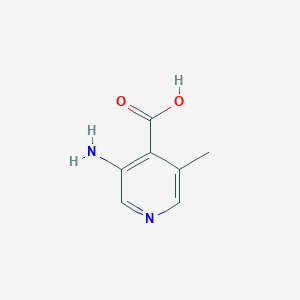
![(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid](/img/structure/B1378953.png)
![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)
![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)
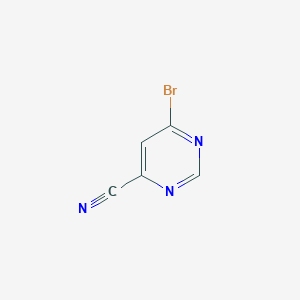
![[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1378958.png)
![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)
![5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1378960.png)

